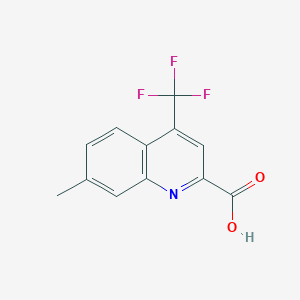
7-Methyl-4-(trifluoromethyl)-2-quinolinecarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Methyl-4-(trifluoromethyl)-2-quinolinecarboxylic acid is a quinoline derivative known for its unique chemical structure and properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-4-(trifluoromethyl)-2-quinolinecarboxylic acid typically involves multi-step organic reactions. One common method includes the reaction of 7-methylquinoline with trifluoromethylating agents under controlled conditions. The reaction conditions often involve the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process.
化学反応の分析
Types of Reactions
7-Methyl-4-(trifluoromethyl)-2-quinolinecarboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogenating agents and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with hydroxyl or carbonyl groups, while reduction may yield fully saturated quinoline derivatives.
科学的研究の応用
7-Methyl-4-(trifluoromethyl)-2-quinolinecarboxylic acid has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the development of advanced materials and chemical processes.
作用機序
The mechanism of action of 7-Methyl-4-(trifluoromethyl)-2-quinolinecarboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
Quinoline: A parent compound with a similar core structure.
4-Methylquinoline: A derivative with a methyl group at the 4-position.
Trifluoromethylquinoline: A derivative with a trifluoromethyl group.
Uniqueness
7-Methyl-4-(trifluoromethyl)-2-quinolinecarboxylic acid is unique due to the presence of both a methyl group and a trifluoromethyl group, which can significantly influence its chemical and biological properties
特性
CAS番号 |
596845-43-1 |
|---|---|
分子式 |
C12H8F3NO2 |
分子量 |
255.19 g/mol |
IUPAC名 |
7-methyl-4-(trifluoromethyl)quinoline-2-carboxylic acid |
InChI |
InChI=1S/C12H8F3NO2/c1-6-2-3-7-8(12(13,14)15)5-10(11(17)18)16-9(7)4-6/h2-5H,1H3,(H,17,18) |
InChIキー |
SCXZJMXCPNBSMR-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C=C1)C(=CC(=N2)C(=O)O)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


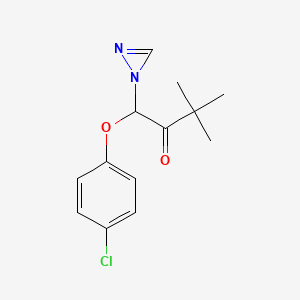
![2-Amino-7-methyl-4-(4-nitrophenyl)-5-oxo-4,6-dihydropyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B15165204.png)
![[1,4]Dioxino[2,3-f]benzothiazole-2-carbonitrile](/img/structure/B15165209.png)
![4-[3-[7-(2-Quinolinylmethoxy)-2-naphthyloxy]propyl]benzoic acid](/img/structure/B15165214.png)
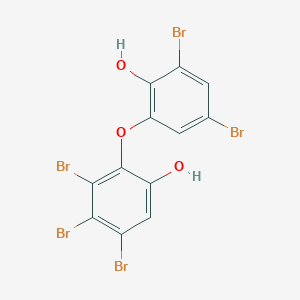
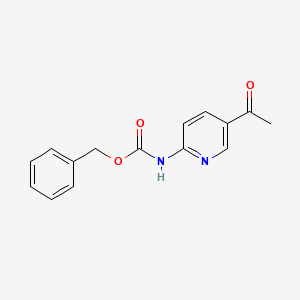
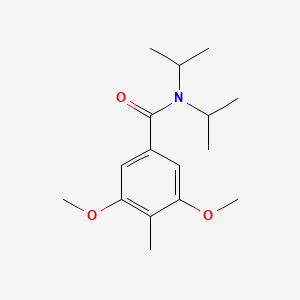
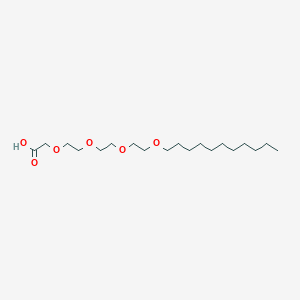
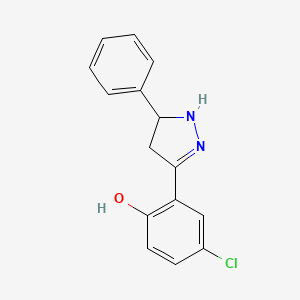
![8-Oxo-8-[(prop-2-en-1-yl)oxy]octanoate](/img/structure/B15165260.png)

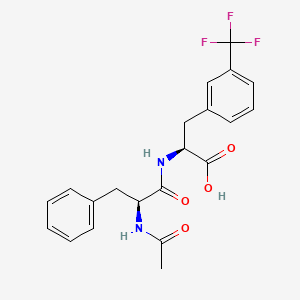
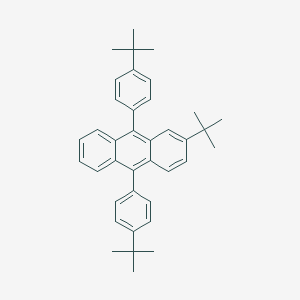
![2,2'-[Ethane-1,2-diylbis(dodecanoylazanediyl)]diacetic acid (non-preferred name)](/img/structure/B15165290.png)
